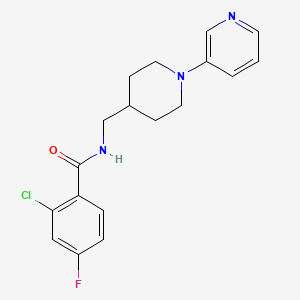

2-chloro-4-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-fluoro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O/c19-17-10-14(20)3-4-16(17)18(24)22-11-13-5-8-23(9-6-13)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMKPRKTEMVRNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the 1-(pyridin-3-yl)piperidine intermediate. This can be achieved through the reaction of pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

Benzamide Formation: The intermediate is then reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification steps, such as recrystallization or chromatography, are streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.

Oxidation and Reduction: The piperidinyl moiety can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be performed using hydrogenation catalysts.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products

Substitution: Formation of substituted benzamides with various nucleophiles.

Oxidation: Formation of piperidinyl ketones or carboxylic acids.

Reduction: Formation of reduced piperidinyl derivatives.

Scientific Research Applications

2-chloro-4-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological and psychiatric disorders due to its interaction with specific receptors in the brain.

Biological Studies: The compound is used in studies to understand its binding affinity and selectivity towards various biological targets, including enzymes and receptors.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms, aiding in the discovery of new drug targets.

Industrial Applications: The compound’s derivatives are explored for their use in agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various pharmacological effects, depending on the target and the biological context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Pharmacological and Physicochemical Properties

- Solubility : The piperidine ring in the target compound likely improves aqueous solubility compared to purely aromatic analogs like the 2-phenylpyridin-3-yl derivative () .

- Metabolic Stability : Halogen substituents (Cl, F) reduce oxidative metabolism, whereas compounds with trifluoromethyl groups () may exhibit longer half-lives due to enhanced electron-withdrawing effects .

- Binding Affinity : Pyridin-3-yl moieties (target compound, CCG258207) are associated with GPCR kinase (GRK) inhibition, as seen in , where such derivatives showed >95% purity and high selectivity .

Biological Activity

The compound 2-chloro-4-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide , with the CAS number 2034614-45-2, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 347.8 g/mol. The structure features a chloro and fluoro substituent on a benzamide core, linked to a piperidine moiety substituted with a pyridine ring.

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClFN3O |

| Molecular Weight | 347.8 g/mol |

| CAS Number | 2034614-45-2 |

Antiparasitic Activity

In studies involving related compounds, it was found that modifications to the molecular structure significantly influenced antiparasitic efficacy. For instance, compounds targeting PfATP4 demonstrated promising results in inhibiting parasite growth in vitro and in vivo models, suggesting that structural similarities might confer similar activities to 2-chloro-4-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide .

Study 1: Antimalarial Efficacy

A study published in Nature indicated that compounds targeting PfATP4 showed varying degrees of efficacy based on their structural configurations. The lead compound demonstrated a significant reduction in parasitemia in a murine model of malaria when administered at doses around 40 mg/kg . Although direct data on the compound is sparse, its structural analogs suggest potential for similar efficacy.

Study 2: Metabolic Stability and Pharmacokinetics

Research into the pharmacokinetics of related compounds revealed that modifications aimed at enhancing solubility also affected metabolic stability. For example, introducing polar functionalities improved aqueous solubility but required careful balancing against metabolic stability . This insight is crucial for understanding how 2-chloro-4-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide might behave in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Coupling : React a pyridine derivative (e.g., 1-(pyridin-3-yl)piperidin-4-ylmethanamine) with 2-chloro-4-fluorobenzoic acid via amidation using coupling agents like EDCI/HOBt in dichloromethane .

- Purification : Column chromatography (e.g., chloroform:methanol 3:1) followed by crystallization from diethyl ether or ethanol ensures high purity .

- Optimization : Use continuous flow reactors for scalable synthesis and high-throughput screening to refine reaction conditions (temperature, solvent polarity) .

Q. How should researchers handle safety concerns during synthesis and handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as acute toxicity and irritant) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols, especially during reactions generating toxic gases (e.g., HCl) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal via authorized waste management services .

Q. What analytical techniques confirm the compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR peaks to verify substituent positions (e.g., pyridinyl protons at δ 8.3–8.5 ppm, benzamide carbonyl at ~167 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] ion at m/z ~363.8) .

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states (e.g., amidation energy barriers) .

- Reaction Path Screening : Employ algorithms like GRRM to explore viable synthetic routes and minimize trial-and-error experimentation .

- Machine Learning : Train models on existing reaction data to predict optimal solvent/base combinations for higher yields .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based functional tests (e.g., proliferation assays) to confirm target engagement .

- Metabolite Profiling : Use LC-MS to identify off-target interactions or metabolic degradation products that may explain discrepancies .

- Dose-Response Analysis : Perform IC titrations under standardized conditions (pH, serum concentration) to ensure reproducibility .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Solvent Extraction : Separate polar impurities using ethyl acetate/water partitioning .

- Affinity Chromatography : For scale-up, employ silica gel functionalized with amine groups to selectively bind benzamide intermediates .

- Recrystallization : Optimize solvent polarity (e.g., DMSO/water gradient) to enhance crystal lattice formation and purity .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified pyridinyl (e.g., 4-methyl) or benzamide (e.g., 3-trifluoromethyl) groups to assess steric/electronic effects .

- Docking Studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., kinases) and correlate with experimental IC values .

- Pharmacokinetic Profiling : Measure logP (octanol/water) and metabolic stability in liver microsomes to prioritize analogs with improved bioavailability .

Q. What strategies enhance metabolic stability without compromising target affinity?

- Methodological Answer :

- Fluorine Substitution : Introduce trifluoromethyl or para-fluoro groups to reduce CYP450-mediated oxidation .

- Piperidine Rigidification : Replace the piperidinyl group with a bicyclic amine (e.g., azabicyclo[2.2.1]heptane) to limit conformational flexibility and enzymatic degradation .

- Prodrug Design : Mask polar groups (e.g., amide) with ester prodrugs to improve membrane permeability and in vivo stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.